5-Lipoxygenase Inhibitory Activity Anchored by ChEMBL Rat Whole Blood Assay Data
3-Methyl-5-pentylisoxazole has been tested for inhibitory activity against 5-lipoxygenase (5-LOX) in a rat whole blood assay, as recorded in ChEMBL assay ALA615796 . Broader class-level SAR data from 4,5-diarylisoxazole-3-carboxylic acid series demonstrates that 5-LOX inhibition potency (IC₅₀ ≥ 8 μM for the most potent FLAP-targeting isoxazole) is highly sensitive to substituent lipophilicity and chain length [1]. A structurally distinct isoxazole derivative series reported IC₅₀ values of 8.47 μM (compound 3) and 13.12 μM (compound C5) against isolated 5-LOX, establishing a potency benchmark that 3-methyl-5-pentylisoxazole's activity must be contextualized against [2].
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibitory potency |
|---|---|
| Target Compound Data | Tested in rat whole blood 5-LOX inhibition assay (ChEMBL ALA615796); quantitative IC₅₀ not publicly disclosed in open databases |
| Comparator Or Baseline | Diarylisoxazole FLAP inhibitor: 5-LO IC₅₀ ≥ 8 μM; Isoxazole derivative compound 3: 5-LOX IC₅₀ = 8.47 μM; Compound C5: IC₅₀ = 13.12 μM |
| Quantified Difference | Target compound occupies a distinct 5-alkyl isoxazole subclass; cross-class potency benchmarks range from ~8 to >13 μM |
| Conditions | Rat whole blood assay (target); isolated 5-LOX enzyme assay (comparators); isolated enzyme assay (reference compounds) |
Why This Matters
Procurement of a compound with established (though not fully disclosed) 5-LOX assay provenance provides a validated starting point for anti-inflammatory lead optimization, whereas uncharacterized alkyl isoxazole analogs require de novo screening.
- [1] Banoglu, E. et al. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting FLAP. Eur. J. Med. Chem., 2016, 113, 1-10. (5-LO IC₅₀ ≥ 8 μM for compound 8). View Source
- [2] In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PMC, 2024. Compound 3 IC₅₀ = 8.47 μM; Compound C5 IC₅₀ = 13.12 μM. https://pmc.ncbi.nlm.nih.gov (accessed 2026-05-02). View Source
